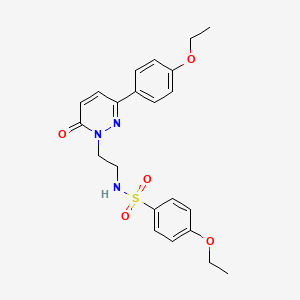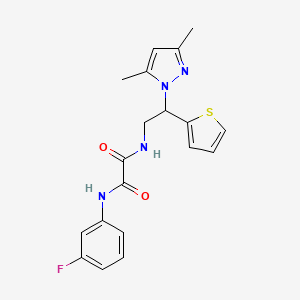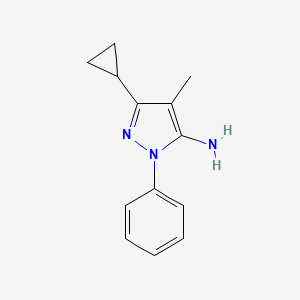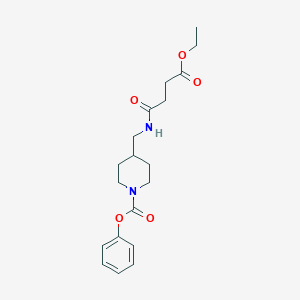
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-04971729 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its binding to the alpha7 nAChR. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and acetylcholine. The release of these neurotransmitters has been shown to have a positive effect on various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to enhance cognitive function. Studies have shown that this compound can improve learning and memory in animal models, making it a potential therapeutic agent for diseases such as Alzheimer's disease. Additionally, 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea in lab experiments is its high degree of purity. The synthesis method for this compound has been optimized to produce a high degree of purity, making it suitable for various research applications. Additionally, this compound has a high affinity for the alpha7 nAChR, making it a useful tool for studying the physiological processes that are regulated by this receptor.
One of the limitations of using 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cell types, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea. One potential direction is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different cell types.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea as a white solid with a high degree of purity. This synthesis method has been optimized to produce the compound in large quantities, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that is involved in various physiological processes. Due to its high affinity for this receptor, 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-10-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-14-4-2-13(19)3-5-14/h2-9,17H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUXJQRACUPQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)





![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)

![N-(2,4-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622624.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)

